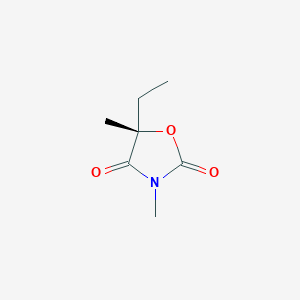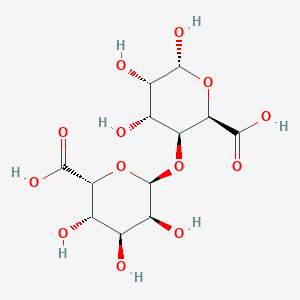
L-Diguluronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Diguluronic acid is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for alginate, a categorically unbranched polyanionic polysaccharide. Alginate is widely used in various applications, including the development of antifungal agent delivery carriers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Diguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the linear polysaccharide structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of alginate from natural sources such as brown algae. The alginate is then hydrolyzed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Diguluronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted polysaccharides .
Aplicaciones Científicas De Investigación
L-Diguluronic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of alginate-based materials.
Biology: Employed in the study of polysaccharide structures and their interactions with biological molecules.
Medicine: Utilized in the development of drug delivery systems, particularly for antifungal agents.
Industry: Applied in the production of biodegradable and biocompatible materials for various industrial applications
Mecanismo De Acción
L-Diguluronic acid exerts its effects through its interaction with biological molecules. The compound’s mechanism of action involves binding to specific molecular targets, such as proteins and enzymes, through its carboxylate and hydroxyl groups. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Pentaguluronic acid
- L-Hexaguluronic acid
Uniqueness
L-Diguluronic acid is unique due to its specific structure, consisting of two L-guluronic acid units. This structure imparts distinct physicochemical properties, making it particularly suitable for applications in drug delivery and material science .
Propiedades
Fórmula molecular |
C12H18O13 |
|---|---|
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |
Clave InChI |
IGSYEZFZPOZFNC-GZKKCYTGSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


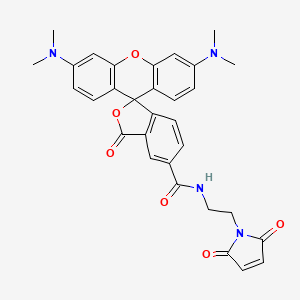
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
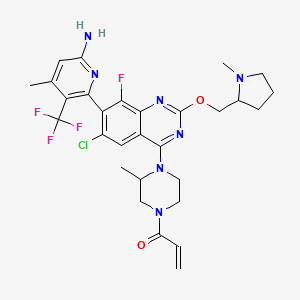
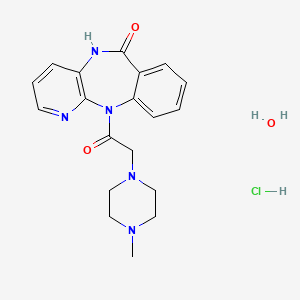
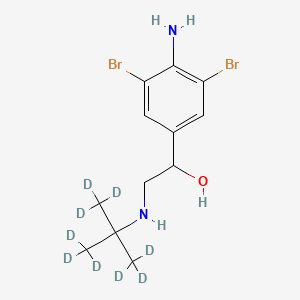
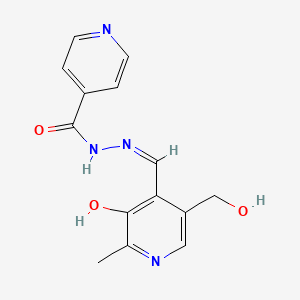
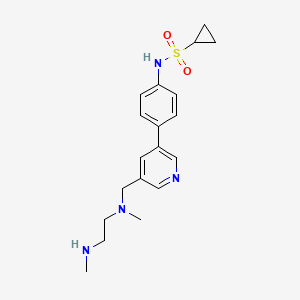
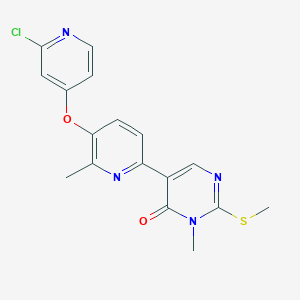
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
